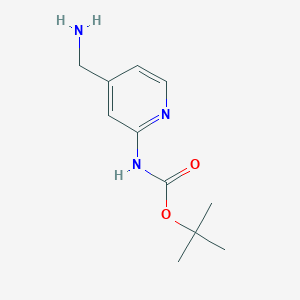

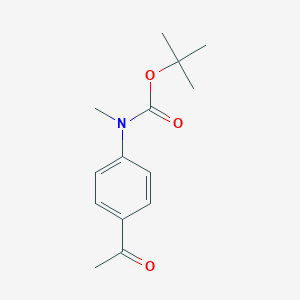

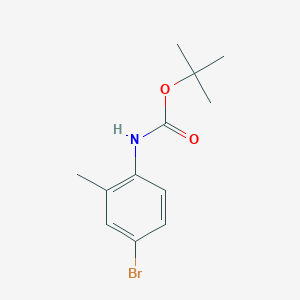

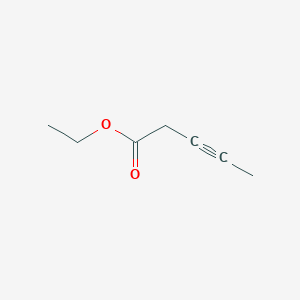

![molecular formula C11H19NO3 B153088 tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate CAS No. 276872-90-3](/img/structure/B153088.png)

tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate (TBAS) is an organic compound containing a tert-butyl ester group and an oxazolidinone ring. It is a versatile building block for the synthesis of a variety of compounds and has been used in the development of pharmaceuticals, agrochemicals, and other organic materials. TBAS has been studied extensively due to its unique properties, including its ability to form stable complexes with small molecules, its high reactivity, and its low toxicity.

Scientific Research Applications

Synthesis and Molecular Structure

The compound has been synthesized and characterized, demonstrating its utility as a cyclic amino acid ester. Notably, studies like those by Moriguchi et al. (2014) have detailed the synthesis process, revealing the compound's bicyclo[2.2.2]octane structure, which includes a lactone moiety and a piperidine ring. These studies highlight the compound's intricate molecular structure and its potential applications in further chemical synthesis and research applications Moriguchi et al., 2014.

Reaction Pathways

Research also explores the compound's reaction pathways. For instance, Moskalenko and Boev (2012) investigated its reaction with N,N-dimethylformamide dimethyl acetal, leading to the creation of isomeric condensation products. This study opens avenues for synthesizing heterocyclic compounds with potential biological activity Moskalenko & Boev, 2012.

Enantioselective Synthesis

Enantioselective synthesis of chiral variants of the compound has been achieved, as outlined by Moriguchi et al. (2014), indicating the feasibility of synthesizing chiral cyclic amino acid esters without using chiral catalysts or enzymes. This process underscores the compound's versatility in creating chiral molecules, which are crucial in drug discovery and development Moriguchi et al., 2014.

Applications in Drug Discovery

Further research by Meyers et al. (2009) describes efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing the compound's utility in creating novel compounds that access chemical space complementary to piperidine ring systems. This finding is significant for drug discovery, providing a convenient entry point to novel compounds Meyers et al., 2009.

properties

IUPAC Name |

tert-butyl 1-oxa-7-azaspiro[2.5]octane-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-4-5-11(7-12)8-14-11/h4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXGVMMKJKHHAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1)CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634626 |

Source

|

| Record name | tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

276872-90-3 |

Source

|

| Record name | tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.